molecular formula C10H10F3NO B2874345 N-{[3-(trifluoromethyl)phenyl]methyl}acetamide CAS No. 86010-63-1

N-{[3-(trifluoromethyl)phenyl]methyl}acetamide

Cat. No.: B2874345
CAS No.: 86010-63-1
M. Wt: 217.191
InChI Key: INRKQRZKJXYBQQ-UHFFFAOYSA-N
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Description

N-{[3-(trifluoromethyl)phenyl]methyl}acetamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(trifluoromethyl)phenyl]methyl}acetamide typically involves the reaction of 3-(trifluoromethyl)benzylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3-(trifluoromethyl)benzylamine and acetic anhydride.

    Reaction Conditions: The reaction is performed in an inert atmosphere, typically under nitrogen or argon, to prevent any unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.

    Procedure: The 3-(trifluoromethyl)benzylamine is slowly added to a solution of acetic anhydride in an appropriate solvent, such as dichloromethane. The mixture is stirred for several hours until the reaction is complete. The product is then isolated by standard purification techniques, such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(trifluoromethyl)phenyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-{[3-(trifluoromethyl)phenyl]methyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(trifluoromethyl)phenyl]methyl}acetamide
  • N-{[2-(trifluoromethyl)phenyl]methyl}acetamide
  • N-{[3-(trifluoromethyl)phenyl]ethyl}acetamide

Uniqueness

N-{[3-(trifluoromethyl)phenyl]methyl}acetamide is unique due to the position of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound provides distinct properties compared to its analogs, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c1-7(15)14-6-8-3-2-4-9(5-8)10(11,12)13/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRKQRZKJXYBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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